![molecular formula C8H13N3 B2889425 2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine CAS No. 933745-58-5](/img/structure/B2889425.png)
2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine
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Overview
Description
“2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C8H13N3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3/c1-6-5-10-8(3-4-9)11-7(6)2/h5H,3-4,9H2,1-2H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 151.21 . It is a solid at room temperature .Scientific Research Applications
Medicinal Chemistry: Synthesis of Antifibrotic Agents
This compound serves as a precursor in the synthesis of novel pyrimidine derivatives with potential antifibrotic activities . Researchers have utilized it to create molecules that show promise in inhibiting the expression of collagen and hydroxyproline, which are key factors in the development of fibrotic diseases .
Mechanism of Action
Safety and Hazards
The compound has been classified as an eye irritant (Eye Irrit. 2) and a skin sensitizer (Skin Sens. 1) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
2-(4,5-dimethylpyrimidin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-5-10-8(3-4-9)11-7(6)2/h5H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWYZYKSQWOKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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